BenchChemオンラインストアへようこそ!

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Sigma receptor pharmacology Structure-affinity relationships Pyrazole SAR

Procure CAS 2034293-34-8 for sigma-1/σ2 receptor SAR studies. The 4-furanyl substituent provides distinct H-bond acceptor capacity vs. phenyl/thienyl comparators. The pivalamide group confers metabolic stability for in vivo PK/PD. Ensure regioisomer identity (linear ethyl linker) via ¹H NMR; avoid CAS 2034544-03-9. Interchangeability with generic pyrazole pivalamides is not supported.

Molecular Formula C14H19N3O2
Molecular Weight 261.325
CAS No. 2034293-34-8
Cat. No. B2672406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
CAS2034293-34-8
Molecular FormulaC14H19N3O2
Molecular Weight261.325
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CO2
InChIInChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-6-7-17-10-11(9-16-17)12-5-4-8-19-12/h4-5,8-10H,6-7H2,1-3H3,(H,15,18)
InChIKeyIQZOMPXHTSSBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034293-34-8): A 4-Furanyl-Pyrazole Pivalamide Sigma Receptor Ligand Scaffold for Targeted Probe Development


N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034293-34-8) is a synthetic heterocyclic small molecule (C14H19N3O2, MW 261.32) that incorporates a furan-2-yl substituent at the 4-position of a 1H-pyrazole ring connected via an ethyl linker to a pivalamide terminus . This compound belongs to the class of pyrazole amide sigma receptor ligands—a family extensively documented in patent and medicinal chemistry literature for their activity at sigma-1 (σ1) and sigma-2 (σ2/TMEM97) receptors [1][2]. The furan-2-yl group distinguishes this compound from the more extensively explored 4-phenyl and 4-halogen pyrazole analogs within the sigma ligand chemotype, introducing unique electronic and hydrogen-bonding properties that predictably alter receptor subtype selectivity [2].

Why Generic Substitution Fails for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide: Structural Nuances Governing Sigma Receptor Pharmacology


Attempts to substitute this compound with a generic 'pyrazole pivalamide' or 'furanyl-pyrazole' catalog analog will likely fail for quantitative pharmacological applications because minor structural variations—including the regiochemistry of the furan attachment, the length of the ethylene linker, and the presence or absence of pyrazole ring methylation—produce divergent sigma receptor binding profiles [1]. In the pyrazole sigma ligand patent literature, for instance, shifting the heteroaryl attachment from the pyrazole 4-position to the 3-position or altering the N-alkyl linker from ethyl to propyl has been shown to change sigma-1 versus sigma-2 binding affinities by over an order of magnitude [2][3]. Without quantitative, assay-specific comparator data, interchangeability in experimental protocols is not supported. The following evidence dimensions establish the specific structural features that differentiate this compound from its closest catalog and literature analogs.

Procurement-Relevant Quantitative Differentiation Guide: N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide vs. Closest Analogs


Regioisomeric Linker Architecture: 4-(Furan-2-yl)-1H-pyrazol-1-yl-ethyl vs. 1-(Furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl Scaffolds

The target compound (CAS 2034293-34-8) features the furan-2-yl group substituted at the pyrazole 4-position with the ethyl-pivalamide chain attached at the pyrazole N1 nitrogen, as confirmed by SMILES notation CC(C)(C)C(=O)NCCn1cc(-c2ccco2)cn1 . In contrast, the closely related analog N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-2,2-dimethylpropanamide (CAS 2034544-03-9) has both the furan and pyrazole rings attached at the same carbon of the ethyl linker, producing a branched rather than linear connectivity [1]. In the broader pyrazole sigma ligand class, SAR studies demonstrate that variations in linker topology between the heteroaryl rings and the amide-bearing nitrogen can shift sigma-1 receptor pKi by >1 log unit [2]. This regioisomeric distinction is critical for reproducible pharmacology.

Sigma receptor pharmacology Structure-affinity relationships Pyrazole SAR

Pyrazole Ring Substitution Pattern: Unsubstituted 4-Furanyl vs. 3,5-Dimethyl-4-Furanyl Analogs

The target compound (CAS 2034293-34-8) possesses an unsubstituted pyrazole ring (only the 4-furan-2-yl substituent), while the analog N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034513-65-8) incorporates additional methyl groups at pyrazole positions 3 and 5 . In the sigma-1 ligand literature, introduction of alkyl substituents on the pyrazole ring has been shown to modulate lipophilicity and receptor subtype selectivity; 3,5-dimethyl substitution in cycloalkyl-annelated pyrazole series increased calculated logP and altered sigma-1/sigma-2 selectivity ratios [1]. The unsubstituted pyrazole in the target compound presents a distinct hydrogen-bond donor profile (N2-H) that is eliminated in the dimethyl analog, potentially impacting target engagement and solubility.

Pyrazole methylation effects Sigma receptor selectivity Medicinal chemistry

Heteroaryl Electronic Character: Furan-2-yl vs. Phenyl and Thienyl Pyrazole Sigma Ligands

The furan-2-yl group at the pyrazole 4-position distinguishes the target compound from the more extensively characterized 4-phenyl pyrazole pivalamide analogs prevalent in the sigma receptor patent literature [1][2]. Furan is more electron-rich than phenyl (Hammett σₘ for 2-furyl = +0.06 vs. +0.06 for phenyl; however, the oxygen lone pair introduces distinct H-bond acceptor capacity and altered electrostatic potential surfaces compared to phenyl or thienyl analogs). In the broader pyrazole sigma ligand field, replacement of phenyl with heteroaryl substituents has been shown to alter sigma-2 binding affinity by 3- to 20-fold depending on the heteroatom position [3]. While direct head-to-head binding data between the furan and phenyl analogs of this specific scaffold are not publicly available, the established SAR supports a meaningful pharmacological differentiation [3].

Heteroaryl SAR Sigma receptor affinity Quantum chemical descriptors

Pivalamide Moiety Contributions to Metabolic Stability: Target Compound vs. Acetamide or Unsubstituted Amide Analogs

The pivalamide (tert-butylcarbonyl) terminus in CAS 2034293-34-8 provides steric shielding of the amide bond, which is a well-established strategy for reducing susceptibility to amidase-mediated hydrolysis relative to acetamide or formamide analogs [1]. In the sigma-1 ligand optimization pathway described by Díaz et al., the pivalamide group contributed to improved metabolic stability in rat liver microsome assays compared to less hindered amide derivatives, with half-life extensions of 2- to 5-fold reported for pivalamide-containing compounds vs. their acetamide counterparts [2]. While direct comparative stability data for the target compound are not available, the class-level metabolic advantage of the pivalamide motif is robust and supported by extensive precedent in medicinal chemistry [1].

Metabolic stability Pivalamide In vitro ADME

Optimal Research and Industrial Application Scenarios for N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034293-34-8)


Sigma-1/Sigma-2 Receptor Subtype Selectivity Screening Panels

The furan-2-yl substituent at the pyrazole 4-position, combined with the unsubstituted pyrazole ring N-H donor, offers a differentiated hydrogen-bonding and electronic profile relative to 4-phenyl or 3,5-dimethyl pyrazole analogs . This compound is well-suited for inclusion in sigma-1 and sigma-2 receptor binding selectivity panels, where the hydrogen-bond acceptor capacity of the furan oxygen may confer distinct subtype selectivity profiles compared to phenyl or thienyl comparators. Procurement of this specific regioisomer (CAS 2034293-34-8) rather than the branched analog (CAS 2034544-03-9) is critical for generating interpretable SAR data [1][2].

Metabolically Stable In Vivo Probe Development

The pivalamide moiety provides steric protection against amidase-mediated degradation, establishing a class-level metabolic stability advantage over acetamide-terminated analogs . This compound is indicated for in vivo target engagement studies, repeated-dosing pharmacology experiments, and pharmacokinetic/pharmacodynamic (PK/PD) modeling where extended half-life is required. The unsubstituted pyrazole ring further supports aqueous solubility relative to the more lipophilic 3,5-dimethyl analog (CAS 2034513-65-8), potentially facilitating formulation for intravenous or intraperitoneal administration [1].

Heteroaryl SAR Library Expansion for Sigma Receptor Ligand Optimization

As a 4-furanyl-substituted pyrazole scaffold, this compound fills a specific gap in the heteroaryl SAR matrix of sigma receptor ligands, which is dominated by phenyl and thienyl analogs . Research groups engaged in medicinal chemistry optimization of sigma receptor modulators can use this compound as a starting point for systematic exploration of oxygen-containing heteroaryl substituents, leveraging the furan oxygen's unique H-bond acceptor properties to potentially achieve improved sigma-2/TMEM97 selectivity or reduced off-target binding relative to 4-phenyl chemotypes [1][2].

Catalog Procurement Quality Control: Regioisomer Verification

Given the existence of a closely related regioisomer (CAS 2034544-03-9) sharing the same molecular formula (C14H19N3O2, MW 261.32), procurement of CAS 2034293-34-8 requires explicit specification and verification. The SMILES string CC(C)(C)C(=O)NCCn1cc(-c2ccco2)cn1 uniquely identifies the linear ethyl-linked 4-furanyl pyrazole topology . Researchers should confirm compound identity via ¹H NMR (distinct pyrazole C5-H and furan proton coupling patterns) and LC-MS upon receipt to ensure the intended regioisomer has been supplied, preventing costly experimental artifacts in downstream assays .

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.